molecular formula C10H9NO2 B1591477 Methyl indolizine-1-carboxylate CAS No. 316375-85-6

Methyl indolizine-1-carboxylate

Cat. No.: B1591477
CAS No.: 316375-85-6
M. Wt: 175.18 g/mol
InChI Key: CFSWYPMFMFPQTC-UHFFFAOYSA-N
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Description

Methyl indolizine-1-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features, which include a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl indolizine-1-carboxylate typically involves the Ortoleva–King reaction. This method includes the iodine-catalyzed reaction of 2-pyridylacetate with various benzophenones, followed by the aldol condensation of the pyridinium intermediate . This protocol is compatible with a broad range of functional groups and affords 1,2-disubstituted indolizines in yields up to 68% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Methyl indolizine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted indolizines, oxo derivatives, and reduced forms of the compound.

Scientific Research Applications

Methyl indolizine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

    Indole: A structurally related compound with a fused benzene and pyrrole ring.

    Indolizine: The parent compound of methyl indolizine-1-carboxylate.

    Pyrrole: A simpler heterocyclic compound with a single nitrogen atom in a five-membered ring.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the carboxylate group. This structural feature imparts distinct chemical and biological properties, differentiating it from other indolizine derivatives .

Properties

IUPAC Name

methyl indolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-5-7-11-6-3-2-4-9(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSWYPMFMFPQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573105
Record name Methyl indolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316375-85-6
Record name Methyl indolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 6.55 g of the pyridinium salt obtained in Step A (30 mmol) in 240 mL of toluene there are successively added 16.7 mL of methyl acrylate (150 mmol), 4.2 mL of triethylamine (30 mmol) and then, in portions, 20.9 g of MnO2 (240 mmol). The batch is then heated at 90° C. for 3 hours. After cooling, the reaction mixture is filtered over a cake of Celite and concentrated to dryness. The title product is then isolated by purification over silica gel (heptane/AcOEt gradient: 0-10%) in the form of an oil which crystallises in the cold state.
Name
pyridinium salt
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
20.9 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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